molecular formula C10H16N2O B14845751 2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine

2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine

Cat. No.: B14845751
M. Wt: 180.25 g/mol
InChI Key: RCHPYUMATHDHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine is a heterocyclic compound that features a unique fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with a suitable dihydropyridine derivative in the presence of an oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce tetrahydro derivatives.

Scientific Research Applications

2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism by which 2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-C]pyridine: This compound has a similar fused ring system but contains a bromine atom and a thiazole ring instead of an oxazole ring.

    tert-Butyl 2-bromo-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5 (4H)-carboxylate: Another similar compound with a thiazole ring and a carboxylate group.

Uniqueness

2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine is unique due to its oxazole ring, which imparts different electronic and steric properties compared to thiazole-containing analogs. This uniqueness can lead to distinct biological activities and applications in various fields.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-tert-butyl-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C10H16N2O/c1-10(2,3)9-12-7-6-11-5-4-8(7)13-9/h11H,4-6H2,1-3H3

InChI Key

RCHPYUMATHDHNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.